4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid structure and properties
4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid (CAS: 1537148-84-7) is a specialized spirocyclic building block used in modern drug discovery.[1] It represents a structural evolution from classical N-phenylpiperidine or N-phenylmorpholine scaffolds.[1] By replacing the monocyclic piperidine ring with a rigid 2-azaspiro[3.4]octane core, this molecule introduces significant changes in molecular geometry (vectorization) and physicochemical properties (Fsp³) while maintaining the ability to engage in key binding interactions.
This guide details the structural rationale, synthetic pathways, and property profile of this compound, serving as a reference for medicinal chemists optimizing lead compounds for G-Protein Coupled Receptors (GPCRs) and enzyme targets.
Structural & Conformational Analysis
The defining feature of this molecule is the spiro[3.4]octane system—a bicyclic framework where a four-membered azetidine ring and a five-membered cyclopentane ring share a single quaternary carbon atom.[1]
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Geometry: Unlike the chair conformation of piperidine, the spiro[3.4] system is rigid. The azetidine ring is puckered, and the spiro-fusion forces the substituents on the cyclopentane ring into a vector orthogonal to the azetidine plane.
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Vectorization: When the nitrogen of the azetidine is coupled to the benzoic acid (as in the title compound), the exit vector of the carboxylic acid is strictly defined. This rigidity reduces the entropic penalty of binding to protein targets compared to flexible acyclic amines.
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Bioisosterism: It acts as a bioisostere for 4-(piperidin-1-yl)benzoic acid.[1] However, the spirocycle has a higher fraction of sp³-hybridized carbons (Fsp³), which correlates with improved clinical success rates by enhancing solubility and reducing "flatness" (which often leads to non-specific binding).[1]
Physicochemical Profile
The following data summarizes the core properties of the free acid.
| Property | Value / Description | Note |
| Chemical Formula | C₁₄H₁₇NO₂ | |
| Molecular Weight | 231.29 g/mol | |
| CAS Number | 1537148-84-7 | |
| Physical State | Solid (White to Off-white powder) | High melting point due to zwitterionic potential.[1] |
| Predicted LogP | ~2.8 - 3.2 | More lipophilic than morpholine analogs, similar to piperidines. |
| pKa (Acid) | ~4.2 | Typical of benzoic acid derivatives. |
| pKa (Base) | ~3.0 - 4.0 | The N-aryl azetidine nitrogen is weakly basic due to conjugation with the phenyl ring.[1] |
| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Favorable for membrane permeability. |
Synthetic Methodologies
The synthesis of 4-(2-azaspiro[3.4]octan-2-yl)benzoic acid involves two distinct phases: the construction of the spirocyclic core and the C-N bond formation with the benzoate linker.[1]
Phase 1: Construction of the 2-Azaspiro[3.4]octane Core
The most efficient route utilizes a [2+2] cycloaddition followed by reduction.[1]
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Cycloaddition: Methylenecyclopentane reacts with chlorosulfonyl isocyanate (CSI) to form the spiro-β-lactam intermediate.[1]
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Reduction: The lactam is reduced (typically using LiAlH₄) to yield the secondary amine, 2-azaspiro[3.4]octane.
Phase 2: Coupling to Benzoate (The Workflow)
Two primary methods exist for coupling the core amine to the aromatic ring.
Visual Synthesis Workflow
Figure 1: Convergent synthetic pathway illustrating the construction of the spiro-core followed by SNAr coupling and ester hydrolysis.[1]
Detailed Experimental Protocol (Method A: SNAr)
Note: This protocol assumes the 2-azaspiro[3.4]octane core is available (commercially or pre-synthesized).[1]
Step 1: Coupling
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Charge: To a reaction vessel, add Ethyl 4-fluorobenzoate (1.0 equiv) and 2-azaspiro[3.4]octane (1.1 equiv).
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Solvent/Base: Add anhydrous DMSO (5 mL/mmol) and powdered K₂CO₃ (2.5 equiv).
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Reaction: Heat the mixture to 100°C–110°C under nitrogen atmosphere for 12–16 hours. Monitor by LC-MS for the disappearance of the fluoride starting material.[1]
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Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
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Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Step 2: Hydrolysis
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Dissolution: Dissolve the intermediate ester in THF/MeOH (1:1).
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Saponification: Add aqueous LiOH (2M, 3.0 equiv). Stir at ambient temperature for 4 hours (or 50°C if sluggish).
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Isolation: Acidify carefully with 1M HCl to pH ~3–4. The product, 4-(2-azaspiro[3.4]octan-2-yl)benzoic acid , will often precipitate.[1] Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.
Medicinal Chemistry Utility
This molecule is primarily used to modulate the properties of drug candidates containing the N-phenyl-amine motif.[1]
Key Advantages over Piperidine/Piperazine:
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Metabolic Stability: The spiro-fusion eliminates the susceptible 4-position hydrogens found in piperidines, potentially blocking oxidative metabolism (CYP450) at that site.[1]
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Novel IP Space: Spirocycles are less represented in patent literature than monocycles, offering "freedom to operate."
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Conformational Restriction: The azetidine ring is highly strained and rigid. This locks the N-phenyl bond vector, which can improve potency if the vector matches the receptor pocket, or destroy activity if it does not (a strict structure-activity relationship probe).[1]
Bioisosteric Comparison Logic
Figure 2: Logic flow for replacing traditional piperidine scaffolds with the spiro[3.4] system to improve rigidity and metabolic stability.[1]
Handling and Safety
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Hazard Identification: As a benzoic acid derivative, it may cause skin and eye irritation (H315, H319). The free amine core (if uncoupled) is volatile and basic; however, the final acid product is a stable solid.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Solubility: The free acid has low water solubility. For biological assays, dissolve in DMSO (up to 20-50 mM) before diluting into aqueous buffers.[1]
References
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Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. [1]
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Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [1]
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MolCore Chemical Database. (2024). 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid Product Entry.
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Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. (Context for spiro-ring synthesis methodologies). [1]


